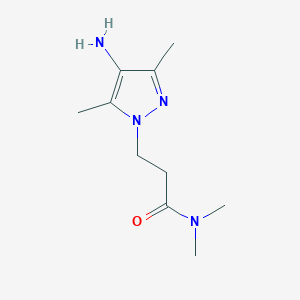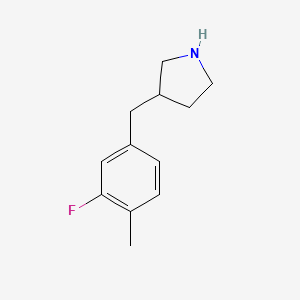
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine is a compound that features a pyrrolidine ring attached to a triazole ring via a propyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique combination of the pyrrolidine and triazole rings imparts specific chemical properties that make it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Propyl Chain: The initial step involves the preparation of a propyl chain that can link the pyrrolidine and triazole rings. This is often achieved through alkylation reactions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the propyl chain is replaced by the pyrrolidine moiety.
Formation of the Triazole Ring: The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Optimized reaction conditions, such as temperature control and the use of catalysts, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or triazole rings are modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolidine or triazole rings.
Scientific Research Applications
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyrrolidine ring can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-3-amine: This compound features a pyrazole ring instead of a triazole ring, which may result in different biological activities.
1-(3-(Pyrrolidin-1-yl)propyl)-1h-imidazol-3-amine: The imidazole ring can impart different electronic properties compared to the triazole ring.
Uniqueness: 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine is unique due to the specific combination of the pyrrolidine and triazole rings. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H17N5 |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H17N5/c10-9-11-8-14(12-9)7-3-6-13-4-1-2-5-13/h8H,1-7H2,(H2,10,12) |
InChI Key |
XUBNDUZZPUCXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)


![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13526504.png)
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)




